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molecular formula C6H8N2O2S2 B8494764 Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B8494764
M. Wt: 204.3 g/mol
InChI Key: WIQJELKBNVWAJK-UHFFFAOYSA-N
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Patent
US04279907

Procedure details

11.8 g of 5-methylthio-1,3,4-thiadiazole-2-carboxylic acid ethylester which is the compound obtained in Example 10, were mixed with 50 ml ethanol and 50 ml of a 25% aqueous ammonia solution whereupon the mixture was heated for 15 minutes on a steam bath. After cooling part of the reaction product precipitated. The precipitation was completed by adding ice water. The precipitate was then removed by suction and dried in a vacuum.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][C:8]([S:11][CH3:12])=[N:9][N:10]=1)=O)C.[NH3:13]>C(O)C>[CH3:12][S:11][C:8]1[S:7][C:6]([C:4]([NH2:13])=[O:3])=[N:10][N:9]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=NN1)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=NN1)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 15 minutes on a steam bath
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling part of the reaction product
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The precipitation
ADDITION
Type
ADDITION
Details
by adding ice water
CUSTOM
Type
CUSTOM
Details
The precipitate was then removed by suction
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Name
Type
Smiles
CSC1=NN=C(S1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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